Ethyl 2,2-difluoro-3-hydroxyhexanoate
Overview
Description
Ethyl 2,2-difluoro-3-hydroxyhexanoate is an organic compound with the chemical formula C8H14F2O3. It is a member of the organofluorine compounds, which are known for their unique properties due to the presence of fluorine atoms.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2,2-difluoro-3-hydroxyhexanoate are the EGFR/PI3K/AKT/mTOR signaling pathways . These pathways play a crucial role in cell proliferation, migration, and invasion, particularly in non-small cell lung cancer (NSCLC) cells .
Mode of Action
This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathways . This suppression results in changes in the malignant biological behaviors of NSCLC, including inhibition of proliferation, migration, and invasion .
Biochemical Pathways
The compound affects the EGFR/PI3K/AKT/mTOR signaling pathways . Downstream effects of this interaction include the induction of cell cycle arrest and apoptosis in vitro, and the prevention of tumor growth in vivo .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its ability to prevent tumor growth in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of proliferation, migration, and invasion of NSCLC cell lines , the induction of cell cycle arrest and apoptosis in vitro , and the prevention of tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3-hydroxyhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl hexanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups. The reaction is typically carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ethyl 2,2-difluoro-3-oxohexanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-difluoro-3-oxohexanoate
- Ethyl 2,2-difluoro-3-hydroxyhexanol
- Ethyl 2,2-difluoro-3-methoxyhexanoate
Uniqueness
Ethyl 2,2-difluoro-3-hydroxyhexanoate is unique due to its specific combination of functional groups and the presence of fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxyhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZKBCLQMTSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)OCC)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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